Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate
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Overview
Description
Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate: is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom attached to an imidazo[1,2-a]pyridine ring, which is further connected to an acetate group. The sodium salt form enhances its solubility in water, making it suitable for various applications.
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been studied for their varied medicinal applications .
Mode of Action
It is known that the compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .
Biochemical Pathways
It is known that the compound can be obtained via one-pot tandem cyclization/bromination when only tbhp is added .
Result of Action
It is known that the cyclization to form imidazopyridines is promoted by the further bromination .
Action Environment
It is known that the reaction conditions for its synthesis are mild and metal-free .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate typically involves the reaction of α-bromoketones with 2-aminopyridine. This reaction proceeds through a one-pot tandem cyclization and bromination process. The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, without the need for a base .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions mentioned above. The use of ethyl acetate as a solvent and TBHP as an oxidizing agent ensures a high yield of the desired product. The process is efficient and can be carried out under mild conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form new products.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like TBHP and iodine are commonly used.
Cyclization Reactions: Catalysts such as copper(I) iodide (CuI) can be employed to facilitate cyclization.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Products: Oxidized forms of the original compound.
Cyclization Products: More complex imidazo[1,2-a]pyridine-based structures.
Scientific Research Applications
Chemistry: Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the interactions of imidazo[1,2-a]pyridine derivatives with various biological targets. It serves as a probe to investigate enzyme activities and receptor binding .
Medicine: Its derivatives have shown promise in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Comparison with Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in their functional groups and overall structure.
3-bromoimidazo[1,2-a]pyridines: These compounds are closely related but lack the acetate group and sodium salt form.
Uniqueness: Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate stands out due to its unique combination of the imidazo[1,2-a]pyridine ring, bromine atom, and acetate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
sodium;2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2.Na/c10-9-6(5-8(13)14)11-7-3-1-2-4-12(7)9;/h1-4H,5H2,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQROMPOGTXVBJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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